Cas no 2091906-05-5 (2,4-dichloro-5,6,7,8-tetrahydronaphthalen-1-amine)

2,4-dichloro-5,6,7,8-tetrahydronaphthalen-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-Naphthalenamine, 2,4-dichloro-5,6,7,8-tetrahydro-
- 2,4-dichloro-5,6,7,8-tetrahydronaphthalen-1-amine
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- MDL: MFCD30668315
- Inchi: 1S/C10H11Cl2N/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h5H,1-4,13H2
- InChI Key: XBZOLYFZGLGNLR-UHFFFAOYSA-N
- SMILES: C1(N)=C2C(CCCC2)=C(Cl)C=C1Cl
2,4-dichloro-5,6,7,8-tetrahydronaphthalen-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-310454-1.0g |
2,4-dichloro-5,6,7,8-tetrahydronaphthalen-1-amine |
2091906-05-5 | 1.0g |
$0.0 | 2023-02-26 | ||
Enamine | EN300-310454-1g |
2,4-dichloro-5,6,7,8-tetrahydronaphthalen-1-amine |
2091906-05-5 | 1g |
$0.0 | 2023-09-05 |
2,4-dichloro-5,6,7,8-tetrahydronaphthalen-1-amine Related Literature
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Additional information on 2,4-dichloro-5,6,7,8-tetrahydronaphthalen-1-amine
Introduction to 2,4-dichloro-5,6,7,8-tetrahydronaphthalen-1-amine (CAS No. 2091906-05-5)
2,4-dichloro-5,6,7,8-tetrahydronaphthalen-1-amine, identified by its Chemical Abstracts Service (CAS) number 2091906-05-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential applications in the synthesis of biologically active molecules. The presence of chlorine substituents at the 2nd and 4th positions, along with a tetrahydronaphthalene core, imparts unique electronic and steric properties that make it a valuable intermediate in drug discovery.
The tetrahydronaphthalen-1-amine moiety is a crucial structural feature that influences the compound's reactivity and binding affinity towards biological targets. This scaffold is commonly found in various pharmacophores, contributing to its utility in developing novel therapeutic agents. The chlorine atoms at the 2nd and 4th positions enhance the electrophilicity of the molecule, facilitating further functionalization through nucleophilic substitution reactions. These characteristics make 2,4-dichloro-5,6,7,8-tetrahydronaphthalen-1-amine a versatile building block for medicinal chemists.
In recent years, there has been a surge in research focused on developing innovative treatments for neurological disorders. The structural motif of tetrahydronaphthalen-1-amine has been explored in the design of compounds targeting neurotransmitter receptors and ion channels. For instance, derivatives of this compound have shown promise in modulating serotonin receptors, which are implicated in conditions such as depression and anxiety. The dichloro substitution pattern enhances binding interactions with these targets, leading to improved pharmacological profiles.
Moreover, advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling studies indicate that 2,4-dichloro-5,6,7,8-tetrahydronaphthalen-1-amine can interact with specific amino acid residues in protein targets through hydrophobic and electrostatic interactions. This insight has guided the optimization of analogs with enhanced binding affinity and selectivity. Such computational approaches are integral to modern drug discovery pipelines, reducing the time and cost associated with experimental trials.
The synthesis of 2,4-dichloro-5,6,7,8-tetrahydronaphthalen-1-amine involves multi-step organic transformations that highlight the compound's synthetic accessibility. Key steps include chlorination of precursor tetrahydronaphthalene derivatives followed by selective amination. Recent methodologies have focused on greener synthetic routes to minimize environmental impact while maintaining high yields. Catalytic processes employing transition metals have been particularly effective in facilitating these transformations efficiently.
From a biological perspective, the amine group at the 1-position of tetrahydronaphthalen-1-amine serves as a critical pharmacophoric element for further derivatization. Researchers have explored various functional groups attached to this nitrogen atom to modulate pharmacological activity. For example, alkylation or acylation strategies have been employed to enhance metabolic stability and improve oral bioavailability. These modifications are essential for translating laboratory findings into viable therapeutic options.
The dichloro-substituted naphthalene derivative has also found applications beyond traditional pharmaceuticals. In materials science, such compounds are investigated for their potential as intermediates in organic electronics due to their ability to form stable conjugated systems. These properties make them candidates for use in light-emitting diodes (LEDs) and photovoltaic cells. The versatility of 2,4-dichloro-5,6,7,8-tetrahydronaphthalen-1-amine underscores its broad utility across multiple scientific disciplines.
Recent patents have highlighted novel applications of this compound in treating inflammatory diseases. By modulating inflammatory pathways through interaction with specific enzymes or receptors, derivatives of tetrahydronaphthalen-1-amine have demonstrated anti-inflammatory effects in preclinical studies. These findings are particularly relevant given the increasing prevalence of chronic inflammatory conditions worldwide. The dichloro functionality plays a pivotal role in fine-tuning these interactions for optimal therapeutic outcomes.
In conclusion,2,4-dichloro-5,6,7,8-tetrahydronaphthalen-1-amine (CAS No. 2091906-05-5) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features enable diverse functionalization strategies while maintaining strong biological activity. As research continues to uncover new therapeutic targets and synthetic methodologies,tetrahydronaphthalen-1-amines like this one will remain at the forefront of drug discovery efforts.
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